2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
Description
2-(Azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a tricyclic heterocyclic compound featuring a pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4-one core. This scaffold is characterized by fused pyridine, pyrrole, and pyrimidine rings, which are functionalized at positions 1, 2, and 6. Specifically, the compound bears a methyl group at position 1, a 7-methyl group, and an azepane-1-carbonyl moiety at position 2 (Figure 1).
The synthesis of such derivatives typically involves thermal cyclization or electrocyclization of amino esters or imine intermediates, as reported in foundational studies . These methods enable efficient functionalization at the 2-position, critical for modulating biological activity. For example, derivative 12n (2-(4-chlorophenyl)-1-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one) exhibited cytotoxic activity against HeLa cells (IC50 = 6.55 µM) .
Properties
IUPAC Name |
5-(azepane-1-carbonyl)-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-13-7-8-16-20-17-14(18(24)23(16)12-13)11-15(21(17)2)19(25)22-9-5-3-4-6-10-22/h7-8,11-12H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNBDDFQPMXUED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCCCCC4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article delves into the pharmacological properties of this compound, particularly its role as a histamine H3 receptor antagonist and its implications in various therapeutic areas.
Chemical Structure and Properties
The chemical structure of 2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one can be represented as follows:
- Molecular Formula : C14H16N4O3
- Molecular Weight : 288.31 g/mol
This compound features a pyrido-pyrrolo-pyrimidine core with an azepane carbonyl substituent, which is crucial for its biological activity.
Research indicates that this compound acts primarily as a histamine H3 receptor antagonist or inverse agonist. The histamine H3 receptor plays a significant role in the central nervous system (CNS), particularly in modulating neurotransmitter release and regulating various physiological functions such as appetite and cognition. By antagonizing this receptor, the compound may enhance neurotransmitter release, thereby improving cognitive functions and potentially alleviating neurological disorders.
In Vitro Studies
In vitro studies have shown that 2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one exhibits significant inhibitory effects on protein kinases such as PKB-alpha (AKT) and PKA. For instance:
- PKB-alpha Inhibition : The compound demonstrated an IC50 value of approximately 5 nM against PKB-alpha, indicating potent activity in modulating insulin signaling pathways critical for glucose metabolism .
- PKA Inhibition : Similarly, the compound displayed inhibitory activity against PKA with comparable potency .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Neurological Disorders : Given its action on the CNS via histamine H3 receptor modulation, it may be beneficial in treating conditions such as Alzheimer's disease and schizophrenia.
- Metabolic Disorders : Its ability to influence insulin signaling pathways positions it as a candidate for managing diabetes and obesity-related conditions.
Case Studies
Recent clinical trials have focused on compounds within the same class that exhibit similar biological activities. For example:
These findings underscore the potential of this compound in therapeutic settings.
Scientific Research Applications
Biological Activities
Research has indicated that compounds with similar structural motifs exhibit a range of biological activities:
- Anticancer Activity : Compounds within the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression .
- Anti-inflammatory Effects : The anti-inflammatory potential of related compounds has been demonstrated in various studies. These compounds may inhibit pathways that lead to inflammation, offering therapeutic benefits in conditions such as arthritis .
- Antiviral Properties : There is ongoing research into the antiviral capabilities of similar heterocycles, particularly against influenza viruses and other viral pathogens. The mechanism often involves disrupting viral polymerase activity .
Case Studies and Research Findings
Several studies have documented the applications of this compound and its analogs:
- Cancer Research : A study demonstrated that derivatives of this compound could inhibit tumor growth in vitro and in vivo models by targeting key signaling pathways .
- Inflammation Models : In animal models of inflammation, compounds similar to 2-(azepane-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one have shown reduced edema and inflammatory markers compared to controls .
Potential in Drug Development
Given its promising biological activities, there is significant interest in developing this compound as a lead candidate for new therapeutic agents. The unique structure allows for modifications that could enhance efficacy and reduce toxicity.
Tables
Comparison with Similar Compounds
Key Observations :
- Substituent Size and Polarity: The azepane-1-carbonyl group (7-membered ring) in the target compound differs from morpholine (6-membered, oxygen-containing) and piperazine (6-membered, two nitrogens) in analogs.
- Biological Impact : Aryl groups (e.g., 4-chlorophenyl in 12n) enhance cytotoxicity, while carboxamide-linked heterocycles (e.g., morpholine, piperazine) are often explored for pharmacokinetic optimization .
Analogs with Modified Core Structures
- Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives : describes 5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one (MW: 175.19 g/mol), a simpler bicyclic analog lacking the pyrrole ring. The absence of the fused pyrrole reduces structural complexity and likely diminishes biological activity .
- Pyrrolo[2,3-d]pyrimidin-4-ol : This scaffold (CAS 3680-71-5) lacks the pyridine ring but retains the pyrrole-pyrimidine core. It serves as a precursor for antiviral and anticancer agents, highlighting the importance of the tricyclic system in the target compound .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound in academic settings?
- Methodological Answer: Synthesis optimization requires careful control of reaction parameters. For example, solvent choice (e.g., methanol or DMF) and temperature (reflux conditions) significantly impact yield and purity, as seen in analogous pyrrolo[2,3-d]pyrimidine syntheses. Reaction intermediates should be purified via crystallization (ethanol-DMF mixtures) to eliminate byproducts . Multi-step protocols often involve cyclization and amidation steps, with yields improved by adjusting stoichiometric ratios of azepane and pyrido-pyrrolo-pyrimidine precursors .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer:
- X-ray crystallography resolves stereochemical ambiguities (e.g., verifying azepane-carbonyl orientation) .
- NMR spectroscopy (¹H/¹³C) confirms substituent positions, such as the 1,7-dimethyl groups and azepane ring connectivity.
- High-resolution mass spectrometry (HRMS) validates molecular formula .
- HPLC with UV detection (using ammonium acetate buffer at pH 6.5) ensures purity ≥95% .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer: Use accelerated stability studies:
- pH stability: Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, then quantify degradation via LC-MS .
- Thermal stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro and in vivo pharmacological activity data?
- Methodological Answer:
- Pharmacokinetic profiling: Measure bioavailability, plasma protein binding, and metabolic stability (e.g., liver microsome assays) to identify poor in vivo absorption .
- Metabolite identification: Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .
- Target engagement studies: Employ biophysical methods (SPR, ITC) to confirm target binding affinity in physiological matrices .
Q. How can computational modeling guide the design of derivatives with improved selectivity for kinase targets?
- Methodological Answer:
- Molecular docking: Screen against kinase homology models (e.g., using PyMOL or AutoDock) to predict binding poses and identify steric clashes with off-target kinases .
- QSAR analysis: Correlate substituent electronic properties (Hammett constants) with IC₅₀ values to prioritize modifications .
- Free-energy perturbation (FEP) simulations: Quantify the impact of azepane ring methylation on binding energy .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Methodological Answer:
- CRISPR/Cas9 knockout models: Confirm target dependency by comparing activity in wild-type vs. gene-edited cell lines .
- Phosphoproteomics: Use SILAC labeling to map downstream signaling perturbations .
- Cryo-EM: Resolve compound-target complexes at near-atomic resolution to identify allosteric binding sites .
Q. How should researchers address discrepancies in cytotoxicity data across cell lines?
- Methodological Answer:
- Dose-response normalization: Adjust for variations in cell doubling times and assay endpoints (e.g., ATP vs. resazurin assays) .
- Transcriptomic profiling: Cluster cell lines by basal gene expression (e.g., ABC transporters) to identify resistance mechanisms .
- 3D spheroid models: Compare 2D vs. 3D efficacy to evaluate tissue penetration limitations .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response relationships in heterogeneous datasets?
- Methodological Answer:
- Non-linear regression: Fit data to a four-parameter logistic model (Hill equation) using tools like GraphPad Prism .
- Bootstrap resampling: Estimate confidence intervals for EC₅₀ values in small-sample studies .
- Hierarchical clustering: Group compounds by response patterns to identify outliers .
Q. How can researchers evaluate the compound’s environmental fate and ecotoxicological risks?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
